molecular formula C47H37O6P B6289199 (3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide CAS No. 952649-50-2

(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide

Cat. No.: B6289199
CAS No.: 952649-50-2
M. Wt: 728.8 g/mol
InChI Key: JDIGXFYRWGVNMW-NDOUMJCMSA-N
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Description

(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide is a complex organic compound characterized by its unique structure, which includes multiple naphthalene rings and a dioxaphosphepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dioxaphosphepine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of naphthalene rings: This is achieved through Friedel-Crafts alkylation reactions, where naphthalene is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(phenyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide: Similar structure but with phenyl groups instead of naphthalene rings.

    (3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(biphenyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide: Similar structure but with biphenyl groups.

Uniqueness

The uniqueness of (3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide lies in its specific arrangement of naphthalene rings and the dioxaphosphepine core, which imparts unique chemical and physical properties. These properties make it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3aR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetranaphthalen-2-yl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H37O6P/c1-45(2)50-43-44(51-45)47(41-25-21-33-13-5-9-17-37(33)29-41,42-26-22-34-14-6-10-18-38(34)30-42)53-54(48,49)52-46(43,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40/h3-30,43-44H,1-2H3,(H,48,49)/t43-,44-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIGXFYRWGVNMW-NDOUMJCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OP(=O)(OC2(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5)O)(C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OP(=O)(OC2(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5)O)(C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H37O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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